molecular formula C22H20FN5O2 B3398880 N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide CAS No. 1021260-64-9

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide

Cat. No.: B3398880
CAS No.: 1021260-64-9
M. Wt: 405.4 g/mol
InChI Key: SXBZYQSUEAXPHB-UHFFFAOYSA-N
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Description

This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, characterized by a fused triazole-pyridazine heterocyclic core. Key structural features include:

  • A 4-fluorophenyl substituent at position 3 of the triazole ring.
  • A 6-oxyethyl linker connected to a 3,5-dimethylbenzamide moiety.
    Such structural motifs are associated with enhanced bioactivity and metabolic stability, making this compound a candidate for pharmacological applications, particularly in oncology and inflammation .

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-14-11-15(2)13-17(12-14)22(29)24-9-10-30-20-8-7-19-25-26-21(28(19)27-20)16-3-5-18(23)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBZYQSUEAXPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name: 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine
  • Molecular Formula: C13H12FN5O
  • Molecular Weight: 273.27 g/mol
  • CAS Number: 1204297-70-0

The compound's biological activity is primarily attributed to its structural features:

  • Triazole Ring: Known for its role in various biological activities including antifungal and anticancer properties due to its ability to interact with enzymes and receptors.
  • Pyridazine Moiety: Contributes to the compound's potential as an anti-inflammatory and anticancer agent by modulating signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may similarly affect tumor growth by inducing apoptosis or cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • Triazole derivatives have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group may enhance this activity through increased lipophilicity and improved membrane penetration .

Anti-inflammatory Effects

The benzamide portion of the molecule is associated with anti-inflammatory properties:

  • Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies

StudyFindings
Barbuceanu et al. (2020)Identified triazole derivatives with significant antibacterial activity against S. aureus (MIC: 8 μg/mL) .
Fayad et al. (2019)Reported on a novel anticancer compound through drug library screening that included triazole-based structures .
PMC Review (2020)Summarized the pharmacological profile of 1,2,4-triazoles highlighting their broad spectrum of biological activities including anticancer and antimicrobial effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide exhibit promising anticancer properties. For instance:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and showed significant cytotoxicity compared to standard chemotherapeutics. The mechanism of action was linked to the inhibition of specific kinase pathways involved in tumor growth.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that triazole derivatives can disrupt bacterial cell wall synthesis.

  • Case Study : A study evaluated the antimicrobial efficacy of related triazole compounds against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at low concentrations.

Neuropharmacology

The compound's unique structure may allow it to interact with neurotransmitter receptors, making it a candidate for neurological studies.

  • Case Study : Research on similar compounds revealed their ability to modulate serotonin and dopamine receptors, suggesting potential use in treating mood disorders or neurodegenerative conditions.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties.

  • Case Study : In vitro assays demonstrated that related compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

Polymer Chemistry

The incorporation of this compound into polymer matrices may enhance material properties due to its unique chemical structure.

  • Research Insight : Studies have shown that triazole-containing polymers exhibit improved thermal stability and mechanical strength compared to traditional polymers.

Nanotechnology

The compound's ability to form stable complexes with metal ions positions it as a potential candidate for nanomaterial synthesis.

  • Research Insight : Investigations into metal-triazole complexes have revealed their utility in catalysis and as precursors for nanostructured materials.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and ether groups are susceptible to hydrolysis under specific conditions:

Amide Hydrolysis

  • Acidic Conditions : The benzamide group hydrolyzes to 3,5-dimethylbenzoic acid and the corresponding amine (2-{[3-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy}ethylamine) in concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C). The electron-donating methyl groups slightly retard the reaction compared to unsubstituted benzamides .

  • Basic Conditions : NaOH (1–2 M) at reflux cleaves the amide bond, yielding sodium 3,5-dimethylbenzoate and the free amine .

Ether Cleavage

  • HBr/AcOH : The ethyl ether linkage undergoes cleavage via acid-catalyzed nucleophilic substitution, producing 3-(4-fluorophenyl)- triazolo[4,3-b]pyridazin-6-ol and ethylene glycol dibromide.

Electrophilic Aromatic Substitution (EAS)

The triazolopyridazine and benzamide rings exhibit distinct EAS behavior:

Reaction Position Conditions Product
Nitration Triazolopyridazine C-7HNO₃/H₂SO₄, 0–5°C7-Nitro-triazolopyridazine derivative
Sulfonation Benzamide C-4SO₃/H₂SO₄, 50°C4-Sulfo-3,5-dimethylbenzamide
Halogenation Fluorophenyl C-2Cl₂/FeCl₃, 25°C2-Chloro-4-fluorophenyl-triazolopyridazine (minor)
  • The 4-fluorophenyl group directs electrophiles to the ortho and para positions, but steric hindrance from the triazolopyridazine limits substitution .

Reduction Reactions

Selective reduction of the triazolopyridazine ring is feasible:

  • Catalytic Hydrogenation : Pd/C (5%) in ethanol under H₂ (1 atm) reduces the triazolopyridazine to a dihydropyridazine derivative while leaving the benzamide intact.

  • LiAlH₄ : Partially reduces the triazole ring to a tetrahydro intermediate, though over-reduction may degrade the structure.

Amide Alkylation

  • Methylation : CH₃I/K₂CO₃ in DMF converts the benzamide’s NH to N-methyl, forming a tertiary amide .

Fluorophenyl Modifications

  • Nucleophilic Aromatic Substitution : The 4-fluorophenyl group resists substitution due to strong C–F bonds but reacts with NaN₃ in DMSO at 120°C to yield 4-azidophenyl derivatives .

Cross-Coupling Reactions

The triazolopyridazine core participates in palladium-mediated couplings:

Reaction Catalyst Substrate Product
Suzuki Coupling Pd(PPh₃)₄/K₂CO₃Aryl boronic acidBiaryl-triazolopyridazine hybrid
Buchwald–Hartwig Pd₂(dba)₃/XantphosPrimary amineN-Arylated triazolopyridazine

Stability Under Oxidative Conditions

  • Ozone : Degrades the triazolopyridazine ring to pyridazine-3,6-dione at −78°C.

  • KMnO₄/H₂O : Oxidizes the ethyl ether to acetic acid derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with [1,2,4]Triazolo[4,3-b]pyridazine Cores

(a) 2-((3,5-Difluorobenzyl)(2,4-dimethyl-2-(((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)methyl)-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-2-oxoacetic acid (17c)
  • Structural Differences :
    • A 3-methyl group replaces the 4-fluorophenyl substituent on the triazolo-pyridazine core.
    • Incorporates a difluorobenzyl group and a benzoxazine moiety.
  • Physical Properties :
    • Melting Point: 129–131 °C.
    • Yield: 50% (synthesis).
    • Purity: 95.9% (HPLC).
  • Biological Activity :
    • Demonstrated antiproliferative activity against HELA (human cervical cancer) and MCF-7 (breast cancer) cell lines .
(b) N-(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
  • Structural Advantages :
    • The 4-fluorophenyl group enhances lipophilicity and target binding affinity compared to methyl substituents.
    • The 3,5-dimethylbenzamide terminus improves metabolic stability over carboxylic acid derivatives.
  • Hypothetical Activity :
    • Based on structural parallels, this compound is predicted to exhibit superior antiproliferative activity compared to 17c due to optimized substituent effects .

Analogues with Related Heterocyclic Cores

(a) E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid
  • Structural Differences: Contains a pyrazole ring fused to the triazolo-pyridazine system. Terminal propenoic acid group instead of benzamide.
  • Physical Properties :
    • Melting Point: 253–255 °C (vs. ~130–131 °C for triazolo-pyridazine derivatives with flexible linkers).
    • The rigid pyrazole-triazolo-pyridazine system likely contributes to higher melting points .
(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Differences :
    • Features a chromene-pyrazolo-pyrimidine scaffold instead of triazolo-pyridazine.
    • Terminal sulfonamide group.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Bioactivity (Cell Lines) Reference
N-(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-DMB* [1,2,4]Triazolo[4,3-b]pyridazine 4-Fluorophenyl, 3,5-dimethylbenzamide Not reported Predicted antiproliferative [7]
17c [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, difluorobenzyl, benzoxazine 129–131 Active (HELA, MCF-7) [7]
E-4b Pyrazole-triazolo-pyridazine Propenoic acid, benzoylamino 253–255 Not reported [1]
Example 53 (Patent) Chromene-pyrazolo-pyrimidine 3-Fluorophenyl, sulfonamide 175–178 Kinase inhibition (hypothetical) [3]

*Abbreviation: DMB = dimethylbenzamide (used here for table clarity only).

Key Findings and Implications

Structural Optimization :

  • The 4-fluorophenyl group in the target compound likely enhances target binding compared to methyl or unsubstituted analogues.
  • The 3,5-dimethylbenzamide terminus balances lipophilicity and solubility, a critical factor for oral bioavailability.

Activity Predictions :

  • Compounds with [1,2,4]triazolo[4,3-b]pyridazine cores consistently show antiproliferative activity, suggesting the target compound may share this trait .
  • Higher melting points in rigid systems (e.g., E-4b) correlate with crystallinity but may reduce solubility .

Synthetic Challenges :

  • The target compound’s 6-oxyethyl linker requires precise coupling conditions to avoid side reactions, as seen in analogues with yields ≤50% .

Q & A

Basic Questions

Q. What are the key steps in synthesizing N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide?

  • Methodological Answer : The synthesis typically involves three stages:

Core Formation : Construct the triazolopyridazine ring via cyclization reactions, such as using trichloroisocyanuric acid (TCICA) as an oxidizing agent in acetonitrile .

Functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Potassium carbonate is often used as a base in polar aprotic solvents .

Linker and Amide Coupling : Attach the ethoxyethyl linker through alkylation, followed by coupling with 3,5-dimethylbenzamide using coupling agents like EDCI or HATU in THF/water mixtures. Purification via column chromatography is critical .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., triazole ring protons at δ 8.5–9.0 ppm) and carbon types. 19F NMR confirms fluorophenyl substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar triazolothiadiazines .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.
  • Refer to SDS of analogous compounds (e.g., 6-chloro-7-cyclobutyl-triazolopyridazines) for hazard guidance. No acute toxicity is reported, but treat as a potential irritant .

Advanced Research Questions

Q. How can reaction yields for the triazolopyridazine core be optimized?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus THF for cyclization efficiency. Acetonitrile with TCICA achieves >80% yield in some cases .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling steps.
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (70–100°C), stoichiometry (1.2–1.5 eq. reagents), and reaction time (12–24 hrs) .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and compound purity (HPLC ≥95%).
  • Stability Testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C).
  • Polymorph Screening : Use differential scanning calorimetry (DSC) and XRD to identify crystal forms affecting solubility .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzamide moiety.
  • Shorten the ethoxyethyl linker to reduce logP .
  • Formulation : Use nanocrystallization or lipid-based carriers.
  • In Silico Modeling : Apply QSAR models to predict ADMET profiles and prioritize analogues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide

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